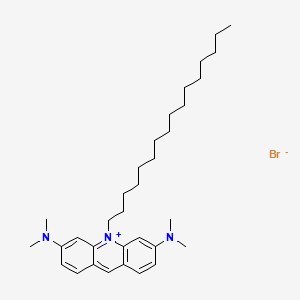
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate is a quaternary phosphonium salt. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a phosphonium center bonded to three piperidine rings and a dichloromethyl group, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (dichloromethyl)tripiperidino-, perchlorate typically involves the quaternization of a tertiary phosphine with a suitable alkylating agent. One common method is the reaction of tripiperidino phosphine with dichloromethyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The dichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Aplicaciones Científicas De Investigación
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing into its use as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism by which Phosphonium, (dichloromethyl)tripiperidino-, perchlorate exerts its effects involves the interaction of the phosphonium center with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with phospholipids, leading to cell lysis. In chemical reactions, the phosphonium center acts as a nucleophile, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate can be compared with other quaternary phosphonium salts such as:
- Tetraphenylphosphonium chloride
- Tetrabutylphosphonium bromide
- Triphenylphosphonium iodide
These compounds share similar properties but differ in their specific applications and reactivity. The unique structure of this compound, with its dichloromethyl group and three piperidine rings, gives it distinct properties that make it particularly useful in certain applications, such as antimicrobial research and drug delivery.
Propiedades
Número CAS |
73790-43-9 |
|---|---|
Fórmula molecular |
C16H31Cl3N3O4P |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
dichloromethyl-tri(piperidin-1-yl)phosphanium;perchlorate |
InChI |
InChI=1S/C16H31Cl2N3P.ClHO4/c17-16(18)22(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;2-1(3,4)5/h16H,1-15H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
LJYUFLGYMZZCGH-UHFFFAOYSA-M |
SMILES canónico |
C1CCN(CC1)[P+](C(Cl)Cl)(N2CCCCC2)N3CCCCC3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


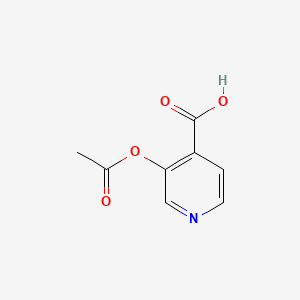
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
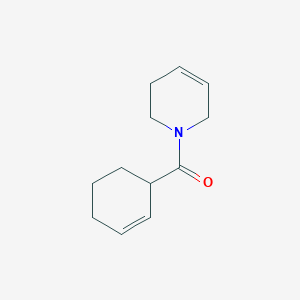
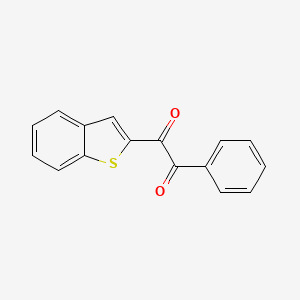

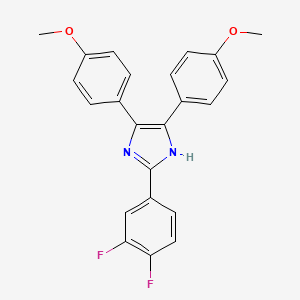



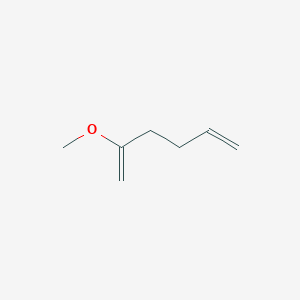
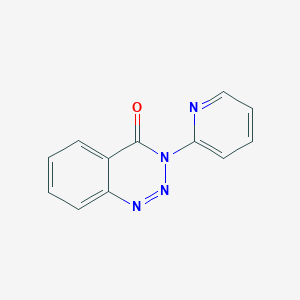
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)
